

Application Notes and Protocols for AIM-100 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: *Aim-100*

Cat. No.: *B1666732*

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Introduction

AIM-100 is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2 (Tyrosine Kinase Non-receptor 2). ACK1 is a non-receptor tyrosine kinase that has been implicated in various cellular processes, including cell survival, proliferation, and migration. Its aberrant activation is associated with the progression of several cancers, making it a compelling target for therapeutic intervention. Furthermore, recent studies have highlighted the role of ACK1 in modulating immune responses, particularly through its involvement in Toll-like receptor (TLR) signaling pathways.

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the utilization of **AIM-100** in HTS assays designed to identify and characterize inhibitors of ACK1 and its downstream signaling pathways.

Principle of the Assay

The proposed high-throughput screening assay is a cell-based method designed to identify inhibitors of ACK1-mediated signaling. The assay utilizes a cellular system where a specific downstream event of ACK1 activation can be quantitatively measured. One such pathway

involves the activation of Toll-like receptors (TLRs), where ACK1 has been shown to play a crucial role in signal transduction.

In this example protocol, we will focus on a TLR4-mediated response. Upon stimulation with its ligand, lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF- κ B and the subsequent production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α). ACK1 is involved in augmenting this TLR-mediated activation. Therefore, inhibition of ACK1 by compounds like **AIM-100** is expected to reduce the production of TNF- α in response to LPS stimulation. The assay measures the levels of secreted TNF- α as a readout for ACK1 inhibition.

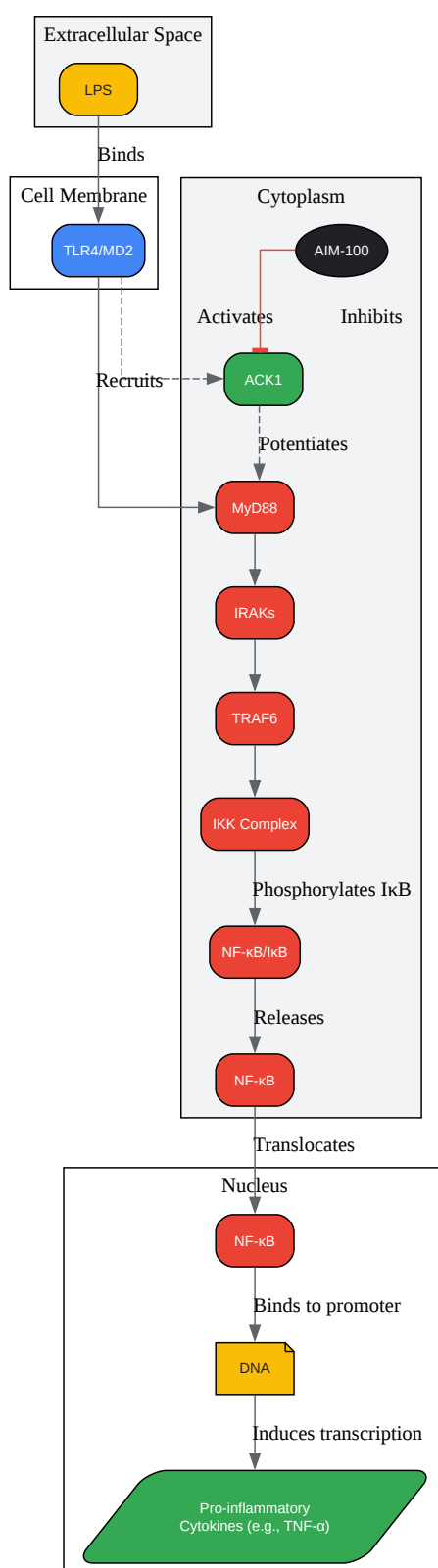
Quantitative Data for AIM-100

The following table summarizes the known quantitative data for **AIM-100**, which can be used as a reference for assay development and validation.

Parameter	Value	Cell Line/System	Notes
IC50 (ACK1 Kinase Activity)	21 nM	In vitro kinase assay	Demonstrates direct and potent inhibition of ACK1 enzymatic activity. [1]
IC50 (Cell Proliferation)	~7-8 μ M	Panc-1, MCF-7, MDA-MB-468 cancer cells	Indicates the concentration required to inhibit the growth of various cancer cell lines.
Effective Concentration (TLR signaling)	5-20 μ M	Bone Marrow-Derived Macrophages (BMDMs)	Concentration range shown to effectively weaken TLR-mediated activation in cellular assays.
Z'-Factor	> 0.5 (Proposed)	N/A	A Z'-factor greater than 0.5 is the target for a robust HTS assay. [2] [3] [4] This value is a critical parameter to be determined during assay validation.
Signal-to-Background (S:B) Ratio	> 3 (Proposed)	N/A	A signal-to-background ratio of greater than 3 is generally considered acceptable for HTS assays. [2] This will depend on the cell type and assay conditions.

Signaling Pathway

The following diagram illustrates the role of ACK1 in the TLR4 signaling pathway and the point of intervention for **AIM-100**.

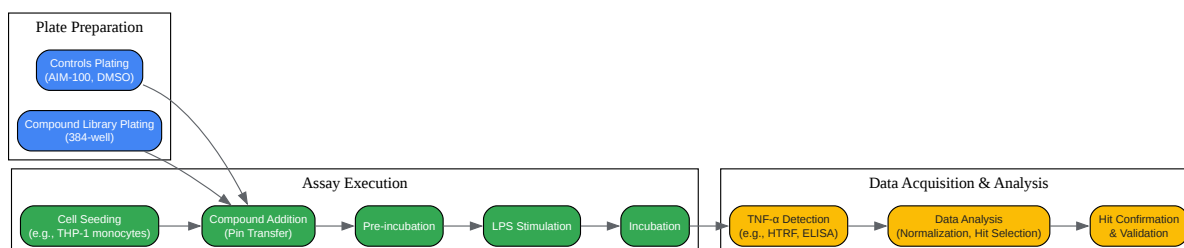


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Caption: ACK1 in TLR4 Signaling and **AIM-100** Inhibition.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for identifying inhibitors of ACK1-mediated TLR4 signaling.



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